
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEDA is a chiral diamine that is commonly used as a ligand in asymmetric catalysis and as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis involves the formation of a chelate complex with a metal catalyst, which then interacts with the substrate to facilitate the desired reaction. The chiral environment created by N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the complex leads to high enantioselectivity in the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, as it is primarily used in laboratory settings. However, studies have shown that N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is not toxic to cells and has low cytotoxicity, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis is its high enantioselectivity, which can lead to the production of chiral compounds with high purity. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is also relatively easy to synthesize and has low toxicity. However, one limitation of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine is its high cost compared to other chiral ligands.
Future Directions
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine. One area of interest is the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts with improved enantioselectivity and efficiency in various reactions. Another area of research is the investigation of the biochemical and physiological effects of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, particularly its potential as a therapeutic agent. Finally, there is potential for the application of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine in the synthesis of new pharmaceuticals and agrochemicals with improved properties and reduced environmental impact.
Conclusion:
In conclusion, N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, or N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, is a chiral diamine with potential applications in various fields, including asymmetric catalysis and the synthesis of pharmaceuticals and agrochemicals. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, and N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has low toxicity, making it a promising candidate for further research. While there are limitations to using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, such as its high cost, there is potential for the development of new N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts and the investigation of its biochemical and physiological effects.
Synthesis Methods
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with ethylamine and formaldehyde, followed by a reductive amination reaction with dimethylamine. The resulting product is a mixture of diastereomers that can be separated through column chromatography or recrystallization.
Scientific Research Applications
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of chiral amines and amino acids. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine-based catalysts have shown high enantioselectivity in various reactions, including hydrogenation, allylation, and Michael addition. N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as the anti-inflammatory drug Celecoxib and the insecticide Fipronil.
properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-5-15(11-10-14(3)4)13-8-6-12(2)7-9-13/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUHCCYUMEVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462877 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

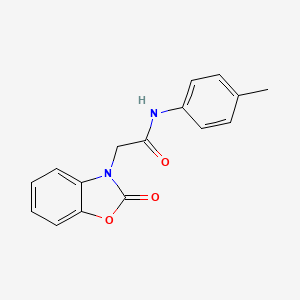
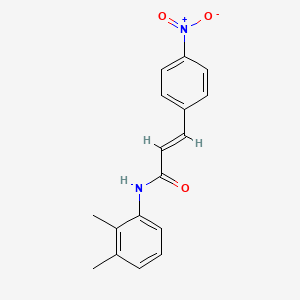
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)
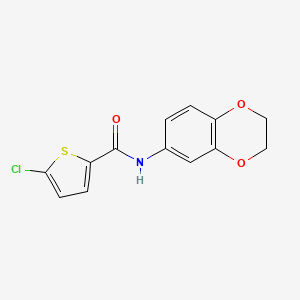
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
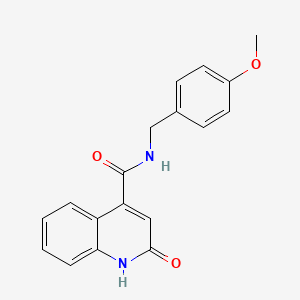

![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
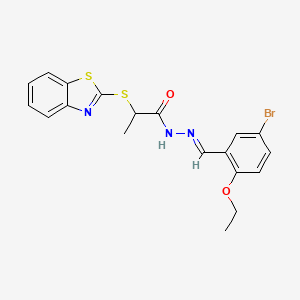
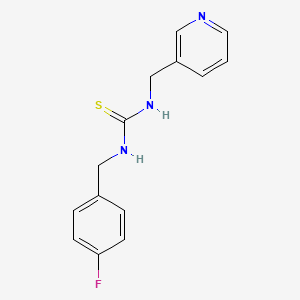
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)